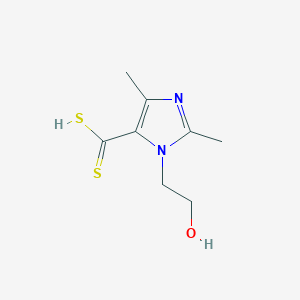![molecular formula C22H16N4O B14362469 3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one CAS No. 91045-41-9](/img/structure/B14362469.png)
3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzimidazole moiety fused to a quinazolinone structure, which imparts unique chemical and biological properties. Quinazolinone derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the benzimidazole intermediate. This intermediate is then subjected to cyclization with anthranilic acid derivatives under acidic or basic conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, thereby affecting cellular processes. The quinazolinone core can inhibit enzymes involved in cell proliferation and survival, making it a potential anticancer agent. The compound may also modulate signaling pathways related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole-quinoline derivative with anticancer properties.
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Known for its anticancer activity against breast cancer cell lines.
Uniqueness
3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific structural features that combine the pharmacophoric elements of both benzimidazole and quinazolinone. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
91045-41-9 |
|---|---|
Formule moléculaire |
C22H16N4O |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
3-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H16N4O/c1-14-23-17-10-4-2-8-15(17)22(27)26(14)20-13-7-3-9-16(20)21-24-18-11-5-6-12-19(18)25-21/h2-13H,1H3,(H,24,25) |
Clé InChI |
OSYDJIQRXURUSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
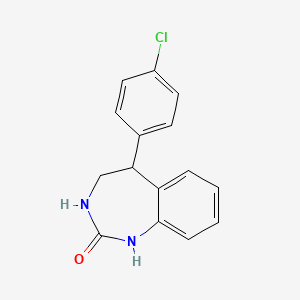
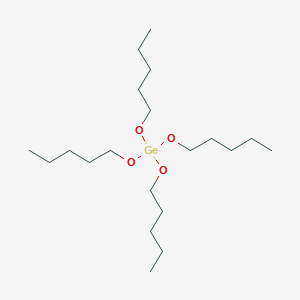
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)

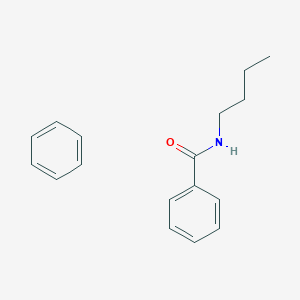

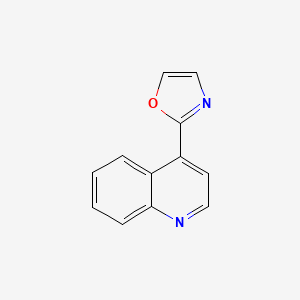

![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
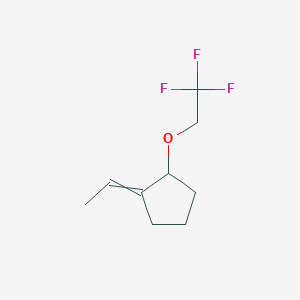
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
